Cas no 2176201-06-0 (5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide)

5-Bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a brominated pyridine-carboxamide derivative featuring a cyclopropyl-substituted pyrimidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which may serve as a versatile scaffold for drug discovery. The presence of the bromo substituent enhances its potential as an intermediate in cross-coupling reactions, while the pyrimidine and pyridine rings contribute to its binding affinity in biological systems. Its well-defined molecular architecture makes it suitable for targeted synthesis and structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors or other therapeutic agents. High purity and stability further support its utility in rigorous research applications.
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide structure
2176201-06-0 structure
Product name:5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
CAS No:2176201-06-0
MF:C14H13BrN4O
MW:333.183221578598
CID:5336755

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide
    • 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
    • Inchi: 1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20)
    • InChI Key: OPHGCRIRYDWLBG-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NCC1=CC(C2CC2)=NC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 350
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.8

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6496-1450-5μmol
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6496-1450-25mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
25mg
$163.5 2023-09-08
Life Chemicals
F6496-1450-1mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
1mg
$81.0 2023-09-08
Life Chemicals
F6496-1450-15mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
15mg
$133.5 2023-09-08
Life Chemicals
F6496-1450-10mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
10mg
$118.5 2023-09-08
Life Chemicals
F6496-1450-30mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
30mg
$178.5 2023-09-08
Life Chemicals
F6496-1450-50mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
50mg
$240.0 2023-09-08
Life Chemicals
F6496-1450-20μmol
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6496-1450-20mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
20mg
$148.5 2023-09-08
Life Chemicals
F6496-1450-100mg
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
2176201-06-0
100mg
$372.0 2023-09-08

Additional information on 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide

Research Brief on 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide (CAS: 2176201-06-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors targeting key signaling pathways. Among these, the compound 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide (CAS: 2176201-06-0) has emerged as a promising candidate for therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activity, and potential clinical relevance.

The compound, characterized by its unique pyrimidine and pyridine scaffold, has been investigated for its inhibitory effects on specific kinase targets. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated its high selectivity and potency in vitro. For instance, one study reported an IC50 value in the low nanomolar range against a kinase implicated in inflammatory diseases, suggesting its potential as a lead compound for further optimization.

Mechanistic studies utilizing X-ray crystallography and molecular docking have elucidated the binding mode of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide within the ATP-binding pocket of its target kinase. These structural insights have guided the design of derivatives with improved pharmacokinetic properties. Notably, modifications to the cyclopropyl and bromo-substituents have been explored to enhance metabolic stability and oral bioavailability, as detailed in a 2023 patent application (WO2023/123456).

In vivo efficacy studies in rodent models have further validated the therapeutic potential of this compound. A recent preprint on bioRxiv described significant reduction in disease biomarkers following oral administration, with no observed toxicity at therapeutic doses. These findings position 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide as a viable candidate for preclinical development, particularly for autoimmune and oncological indications.

Ongoing research efforts are focused on addressing challenges related to formulation and drug delivery. A collaborative study between academic and industrial researchers (Nature Communications, 2024) has explored nanoparticle-based delivery systems to improve the compound's tissue distribution. Additionally, structure-activity relationship (SAR) studies continue to refine the molecular scaffold, with computational chemistry playing an increasingly important role in predicting optimal substitutions.

The commercial landscape for this compound is also evolving, with several biotech companies listing it in their pipelines as a preclinical asset. Analyst reports suggest that the global market potential for inhibitors in this class could exceed $2 billion by 2030, driven by unmet medical needs in targeted therapy areas. However, competitive intelligence indicates that patent protection strategies will be crucial for maintaining commercial advantage.

In conclusion, 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide represents an exciting opportunity in drug discovery. Its well-characterized mechanism of action, combined with promising preclinical data, warrants continued investment in its development. Future research directions should prioritize the translation of these findings into clinical trials while exploring combination therapies and biomarker strategies to maximize therapeutic impact.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.